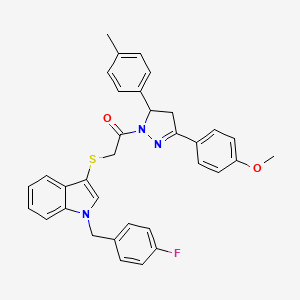
2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C34H30FN3O2S and its molecular weight is 563.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule with potential pharmacological applications. Its unique structure combines an indole moiety, a thioether linkage, and a pyrazole ring, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C26H24FN2O2S, with a molecular weight of approximately 440.54 g/mol. The structure features multiple functional groups that are known to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C26H24FN2O2S |
| Molecular Weight | 440.54 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Research indicates that compounds similar to 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)-... exhibit significant biological activities, particularly in modulating neurotransmitter systems. The presence of the indole and thioether functionalities may enhance interactions with biological targets, potentially leading to improved pharmacological profiles.
- Neurotransmitter Modulation : Indole derivatives have been shown to act as antagonists at nicotinic acetylcholine receptors, suggesting potential applications in treating neurological disorders .
- Anticancer Properties : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, epidithiodiketopiperazine derivatives exhibit anticancer activity through mechanisms involving oxidative stress and apoptosis induction .
- Antimicrobial Activity : Some related compounds have shown antimicrobial properties against bacteria and fungi, indicating a broad spectrum of potential therapeutic applications .
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
- Study on Indole Derivatives : A study published in Journal of Medicinal Chemistry explored the activity of various indole-based compounds against different cancer cell lines. The findings suggested that modifications in the indole structure can significantly affect cytotoxicity .
- Neuroprotective Effects : Research focusing on donepezil-like derivatives indicated that certain modifications could enhance cholinesterase inhibition and neuroprotective effects, making them promising candidates for Alzheimer's treatment .
Propriétés
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30FN3O2S/c1-23-7-11-26(12-8-23)32-19-30(25-13-17-28(40-2)18-14-25)36-38(32)34(39)22-41-33-21-37(31-6-4-3-5-29(31)33)20-24-9-15-27(35)16-10-24/h3-18,21,32H,19-20,22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEGCYIRFRWWMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F)C6=CC=C(C=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














